N-Boc-2-(aminomethyl)pyridine: An In-depth Technical Guide for Researchers and Drug Development Professionals
N-Boc-2-(aminomethyl)pyridine: An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
N-Boc-2-(aminomethyl)pyridine stands as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridine ring for metal coordination and aromatic interactions, coupled with a selectively deprotectable aminomethyl group, offers a versatile platform for the construction of complex molecular entities. This guide provides a comprehensive technical overview of N-Boc-2-(aminomethyl)pyridine, detailing its chemical properties, reactivity, and applications, with a focus on empowering researchers and drug development professionals in its effective utilization.
Core Chemical Properties
A fundamental understanding of the physicochemical and spectroscopic properties of N-Boc-2-(aminomethyl)pyridine is essential for its handling, characterization, and successful application in synthetic protocols.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 208.26 g/mol | [1][2] |
| Appearance | Colorless to light yellow oil or solid | |
| Melting Point | 35-40 °C | N/A |
| Boiling Point | Not readily available | |
| Density | ~1.08 g/cm³ | N/A |
| CAS Number | 134807-28-6 | [2] |
Spectroscopic Profile
Spectroscopic data is critical for the unambiguous identification and purity assessment of N-Boc-2-(aminomethyl)pyridine. The following provides characteristic spectral data.
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¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.4 Hz, 1H, Py-H6), 7.67 (td, J = 7.7, 1.8 Hz, 1H, Py-H4), 7.28 (d, J = 7.8 Hz, 1H, Py-H3), 7.18 (ddd, J = 7.5, 4.9, 0.8 Hz, 1H, Py-H5), 5.35 (br s, 1H, NH), 4.42 (d, J = 6.1 Hz, 2H, CH₂), 1.47 (s, 9H, C(CH₃)₃).
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¹³C NMR (101 MHz, CDCl₃): δ 156.9, 155.9, 149.1, 136.7, 122.1, 121.5, 79.5, 46.5, 28.4.
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Infrared (IR) Spectroscopy (neat): ν (cm⁻¹) 3340 (N-H stretch), 2975 (C-H stretch), 1698 (C=O stretch, Boc), 1593, 1437 (aromatic C=C and C=N stretch).
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Mass Spectrometry (ESI): m/z 209.1 [M+H]⁺.
Reactivity and Synthetic Utility
The synthetic versatility of N-Boc-2-(aminomethyl)pyridine stems from the orthogonal reactivity of its two key functional moieties: the Boc-protected amine and the pyridine ring.
The Gateway to Functionality: Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, which can be readily and cleanly removed under acidic conditions. This deprotection is the gateway to a vast array of subsequent functionalization reactions.
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed deprotection of N-Boc-2-(aminomethyl)pyridine.
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
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Dissolve N-Boc-2-(aminomethyl)pyridine (1.0 equiv) in dichloromethane (DCM, 5-10 mL per mmol of substrate).
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Cool the solution to 0 °C using an ice-water bath.
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Add trifluoroacetic acid (TFA, 2.0-5.0 equiv) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, remove the solvent and excess TFA in vacuo.
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Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM (3 x volume of aqueous layer).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(aminomethyl)pyridine.
Expertise & Experience: The choice of TFA in DCM is a standard and highly effective method for Boc deprotection. The acidic environment protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to form the stable tert-butyl cation and the free amine after decarboxylation of the intermediate carbamic acid.
Building Complexity: N-Alkylation and N-Arylation
Following deprotection, the liberated primary amine of 2-(aminomethyl)pyridine is a potent nucleophile, readily participating in N-alkylation and N-arylation reactions to introduce a diverse range of substituents.
Experimental Workflow for N-Functionalization
Caption: Synthetic pathways from N-Boc-2-(aminomethyl)pyridine.
Experimental Protocol: Reductive Amination for N-Alkylation
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To a solution of 2-(aminomethyl)pyridine (1.0 equiv) in methanol or 1,2-dichloroethane (0.1-0.2 M), add the desired aldehyde or ketone (1.0-1.2 equiv).
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Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equiv) portion-wise.
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Continue stirring at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Extract the product into an organic solvent such as DCM or ethyl acetate.
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by silica gel column chromatography if necessary.
Trustworthiness: Reductive amination is a highly reliable and mild method for forming secondary and tertiary amines. NaBH(OAc)₃ is a particularly effective reducing agent for the in situ formed iminium ion, offering excellent chemoselectivity.
Modulating the Core: Reactions of the Pyridine Ring
The pyridine ring in N-Boc-2-(aminomethyl)pyridine is electron-deficient, which dictates its reactivity towards aromatic substitution reactions. Electrophilic aromatic substitution (EAS) is generally disfavored and, when forced, occurs at the 3- and 5-positions. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNA), particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present.
Logical Relationship of Pyridine Ring Reactivity
Caption: Reactivity map of the pyridine nucleus.
Applications in Drug Discovery and Development
The 2-(aminomethyl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Its ability to act as a bidentate ligand, chelating metals through the pyridine and side-chain nitrogens, is a key feature exploited in the design of enzyme inhibitors and catalysts. Derivatives have shown promise as anticancer agents, antivirals, and modulators of central nervous system targets.
Safety and Handling
N-Boc-2-(aminomethyl)pyridine is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3][4]
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Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3][5]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Store locked up.
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In case of exposure:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
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Skin: Take off immediately all contaminated clothing. Rinse skin with water.
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Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
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Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4]
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Conclusion
N-Boc-2-(aminomethyl)pyridine is a cornerstone building block for the synthesis of a diverse array of functional molecules. Its well-defined chemical properties and predictable reactivity make it an invaluable tool for researchers in both academic and industrial settings. This guide has provided a detailed overview of its key characteristics, safe handling procedures, and synthetic applications, intended to facilitate its effective use in the pursuit of novel chemical entities.
References
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PubMed Central. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
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RSC Publishing. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. [Link]
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YouTube. Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Link]
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PubMed Central. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. [Link]
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Synlett. C4-Selective Alkylation of Pyridines through Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer. [Link]
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ResearchGate. Conversion of 2-(aminomethyl) substituted pyridine and quinoline to their dicarbonyldiimides using copper(II) acetate. [Link]
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ResearchGate. FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and.... [Link]
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ResearchGate. Scheme 4. Proposed mechanism for the direct arylation of substrates 11.. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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PubChemLite. N-boc-2-aminomethylpyridine (C11H16N2O2). [Link]
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The Hartwig Group - UC Berkeley. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. [Link]
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ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer.. [Link]
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SpectraBase. 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum. [Link]
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